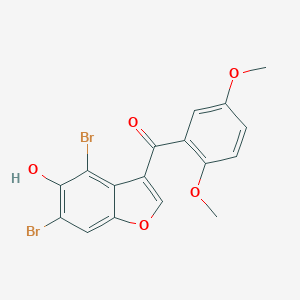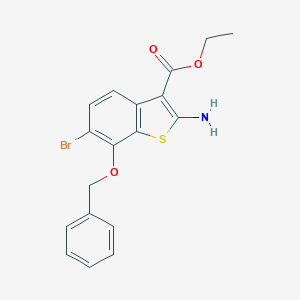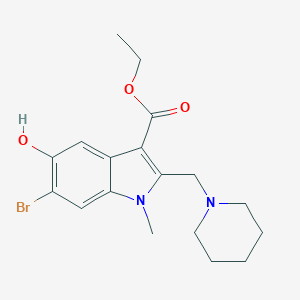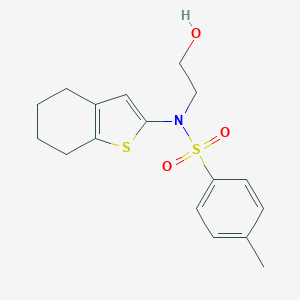![molecular formula C19H15NO B421374 3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one](/img/structure/B421374.png)
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one is a complex organic compound that belongs to the class of indeno-pyrroles. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an indeno-pyrrole core. The presence of these functional groups and the indeno-pyrrole framework makes this compound of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyrrole Core: The indeno-pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-phenylindene and a pyrrole derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the indeno-pyrrole core with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the indeno-pyrrole core. This can be achieved using methyl iodide and a strong base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The benzyl group in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
科学研究应用
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways involved depend on the specific biological target and the context of its use.
相似化合物的比较
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one can be compared with other similar compounds, such as:
1-benzyl-2-phenylindeno[2,1-b]pyrrol-8(1H)-one: This compound has a phenyl group instead of a methyl group. The presence of the phenyl group can lead to different chemical and biological properties.
1-benzyl-2-methylindeno[2,1-b]pyrrol-7(1H)-one: This compound has a different position of the carbonyl group. The change in the position of the carbonyl group can affect the compound’s reactivity and interactions with biological targets.
1-benzyl-2-methylindeno[2,1-b]pyrrol-8(2H)-one: This compound has a different hydrogenation state. The difference in hydrogenation can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the indeno-pyrrole core, which confer distinct chemical and biological properties.
属性
分子式 |
C19H15NO |
|---|---|
分子量 |
273.3g/mol |
IUPAC 名称 |
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one |
InChI |
InChI=1S/C19H15NO/c1-13-11-17-15-9-5-6-10-16(15)19(21)18(17)20(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI 键 |
NXWJEUAAWVKWRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42 |
规范 SMILES |
CC1=CC2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarbonitrile](/img/structure/B421293.png)

![1-(4-Methylphenyl)-2-[morpholinomethyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B421297.png)
![diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate](/img/structure/B421300.png)


![3-acetyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421304.png)
![ethyl 1-(4-bromophenyl)-2-[(dimethylamino)methyl]-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421307.png)
![1-(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)cyclopentanol](/img/structure/B421308.png)
![{[2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]sulfanyl}acetic acid](/img/structure/B421310.png)
![2-[2-(2-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421311.png)

![3-(4-Methylbenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421316.png)
![3-Benzoylbenzo[f]benzofuran-4,9-dione](/img/structure/B421317.png)
